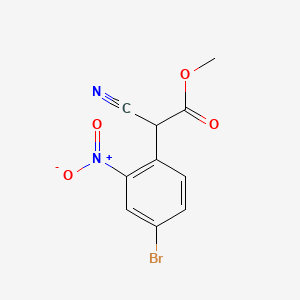

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 100487-82-9 . It has a molecular weight of 274.07 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 .Applications De Recherche Scientifique

Enzyme Assays

- Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is involved in the synthesis of compounds used for enzyme assays. An example is the synthesis of p-nitrophenyl β-D-glucopyranosiduronic acid, used for assaying β-glucuronidase activity. The compound liberates p-nitrophenol, which can be measured photocolorimetrically (Kato et al., 1960).

Formation of Heterocycles

- It plays a role in the formation of heterocyclic compounds. For example, treatment of benzoyl bromide (2-nitrophenyl) hydrazone with sodium ethoxide and ethyl cyanoacetate led to unexpected products, showcasing the compound's role in forming heterocyclic systems (Sunder & Peet, 1979).

Organic Synthesis

- It's used in organic synthesis, such as in the condensation of methyl cyanoacetate with tropones, resulting in various substituted heptafulvene derivatives. This illustrates its utility in synthetic organic chemistry (Mori et al., 1992).

Synthesis of Nitroaromatic Systems

- The compound is integral in constructing highly substituted nitroaromatic systems. Its stability and safe handling make it a valuable reagent in such syntheses (Duthaler, 1983).

Reactions with Active Methylene Compounds

- Reactions involving 2-nitronaphthalenes and active methylene compounds have been studied using this compound, leading to the production of various aminonaphthalene-1-carbonitriles. This shows its role in creating complex organic structures (Tomioka et al., 1981).

Antimicrobial Activity

- It's used in synthesizing compounds with potential antimicrobial activities. For instance, its reaction with 8-aminotheophylline led to new pyrimido[2,1-f]theophylline derivatives, with implications in antimicrobial research (Mosselhi et al., 2008).

Synthesis of Liquid-Crystalline Compounds

- It's involved in the synthesis of liquid-crystalline linear malonates and cyanoacetates, demonstrating its role in materials science and the study of mesomorphic properties (Kreß et al., 2012).

Chemotaxis and Biodegradation Studies

- It is studied for its role in chemotaxis and biodegradation, particularly in the context of environmental decontamination. Ralstonia sp. SJ98 showed chemotactic behavior towards a compound containing a similar nitrophenyl group, indicating its relevance in bioremediation research (Bhushan et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate are currently unknown. This compound is a derivative of 4-Bromo-2-nitroaniline

Mode of Action

It’s known that nitroaromatic compounds like this can undergo various reactions such as nucleophilic substitution .

Pharmacokinetics

It has been predicted to have high gastrointestinal absorption and to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Propriétés

IUPAC Name |

methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELIHMNUPKTJHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741530 |

Source

|

| Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300026-96-3 |

Source

|

| Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)